2-Chloro-3-hydroxycyclohex-2-en-1-one
Overview
Description
2-Chloro-3-hydroxycyclohex-2-en-1-one is an organic compound with the molecular formula C6H7ClO2 and a molecular weight of 146.57 g/mol . This compound is characterized by a cyclohexene ring substituted with a chlorine atom and a hydroxyl group, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-3-hydroxycyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the acid-catalyzed condensation of 2-chlorocyclohexanone with phenol, followed by hydrolysis of the resulting product. Another method includes the synthesis from 1,3-cyclohexanedione and 2-diazo compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic and non-catalytic reactions, electrochemical methods, and photochemical methods.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-hydroxycyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of cyclohexane-1,3-dione.
Reduction: Formation of 2-chloro-3-hydroxycyclohexanol.
Substitution: Formation of 2-amino-3-hydroxycyclohex-2-en-1-one or 2-thio-3-hydroxycyclohex-2-en-1-one.
Scientific Research Applications
2-Chloro-3-hydroxycyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities, including anticancer and antibiotic properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized as an intermediate in the production of perfumes, flavors, and renewable energy products.
Mechanism of Action
The mechanism of action of 2-Chloro-3-hydroxycyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon atom, leading to the formation of various derivatives . These reactions are crucial for its biological and chemical activities.
Comparison with Similar Compounds
- 2-Chloro-3-methoxycyclohex-2-en-1-one
- 2-Chloro-3-hydroxycyclohexane-1,3-dione
- 2-Methyl-5,6-dichlorocyclohex-2-en-1-one
Uniqueness: 2-Chloro-3-hydroxycyclohex-2-en-1-one stands out due to its unique combination of a chlorine atom and a hydroxyl group on the cyclohexene ring. This structural feature imparts distinct reactivity and versatility, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
2-chloro-3-hydroxycyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2/c7-6-4(8)2-1-3-5(6)9/h8H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPMFCHLKVIZRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381206 | |
Record name | 2-chloro-3-hydroxycyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89466-67-1 | |
Record name | 2-chloro-3-hydroxycyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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